1-(Azetidin-3-yl)hex-4-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)hex-4-yn-1-one is a chemical compound with the molecular formula C₉H₁₃NO It is characterized by the presence of an azetidine ring, a hexynyl chain, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)hex-4-yn-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Hexynyl Chain: The hexynyl chain can be introduced via a Horner–Wadsworth–Emmons reaction, followed by further functionalization.
Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)hex-4-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)hex-4-yn-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)hex-4-yn-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring and hexynyl chain contribute to its binding affinity and reactivity. The compound may exert its effects through inhibition of enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-3-yl)hex-4-yn-2-one: Similar structure but with a different position of the ketone group.
1-(Azetidin-3-yl)hex-4-yn-3-one: Another positional isomer with distinct chemical properties.
Uniqueness
1-(Azetidin-3-yl)hex-4-yn-1-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(azetidin-3-yl)hex-4-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-5-9(11)8-6-10-7-8/h8,10H,4-7H2,1H3 |
InChI Key |
SWRYNPDXUGIWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(=O)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.